![molecular formula C16H16N2O4S B2488623 ethyl 6-methyl-2-oxo-4-phenacylsulfanyl-1H-pyrimidine-5-carboxylate CAS No. 899957-30-3](/img/structure/B2488623.png)
ethyl 6-methyl-2-oxo-4-phenacylsulfanyl-1H-pyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-methyl-2-oxo-4-phenacylsulfanyl-1H-pyrimidine-5-carboxylate is a compound that belongs to the class of pyrimidine derivatives . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The Biginelli reaction, an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue), is used for the synthesis of highly functionalized heterocycles .Molecular Structure Analysis
The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Further details about the molecular structure are not available in the search results.Scientific Research Applications
Biginelli Reaction and Heterocycle Synthesis
The synthesis of ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the Biginelli reaction as a key step. This acid-catalyzed, three-component reaction combines an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) to produce highly functionalized heterocycles. The resulting compound, LaSOM® 293 , was obtained with an impressive yield of 84% .
Anticancer Potential
Research has explored the pharmacological effects of dihydropyrimidinones (DHPMs), a class to which LaSOM® 293 belongs. Monastrol, a DHPM, acts as a kinesin-5 inhibitor, disrupting genetic material separation during mitosis. Inhibition of this enzyme leads to cell cycle arrest at the G2/M phase and activation of signaling pathways, ultimately inducing cellular apoptosis .
Neuroprotection and Anti-neuroinflammatory Activity
Triazole-pyrimidine hybrids, including LaSOM® 293 , have shown promise as neuroprotective and anti-neuroinflammatory agents. These compounds were evaluated for their effects on human microglia and neuronal cells. Notably, certain derivatives inhibited nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated microglia cells. Additionally, they reduced endoplasmic reticulum (ER) stress and apoptosis markers in human neuronal cells .
Antibacterial Properties
While not directly related to LaSOM® 293 , pyrimidine derivatives have demonstrated antimicrobial activity. For instance, a library of pyrazolo[3,4-d]pyrimidine derivatives exhibited antibacterial effects against both Gram-negative and Gram-positive bacteria .
Perovskite Solar Cells
Interestingly, LaSOM® 293 (referred to as MTTHPC) has been considered a potential competitor for perovskite solar cells (MAPbI3) embedded with gold nanospheres. Its band offset aligns well with conversion efficiency, making it a candidate for enhancing solar cell performance .
Crystal Structure and Biological Activities
The crystal structure of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate reveals its unique conformation. These esters exhibit a wide spectrum of biological activities, making them intriguing subjects for further investigation .
Future Directions
The triazole-pyrimidine hybrid compounds, including ethyl 6-methyl-2-oxo-4-phenacylsulfanyl-1H-pyrimidine-5-carboxylate, have shown promising neuroprotective and anti-inflammatory properties . Future studies are warranted to compare the neuroprotective activity of the active compounds with positive control and to address the outcome in differentiated SH-SY5Y cells as well as the SH-SY5Y and HMC-3 co-culture impact . Thus, these compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been shown to interact with proteins like atf4 and nf-kb . These proteins play crucial roles in cellular stress responses and inflammatory pathways .
Biochemical Pathways
The compound likely affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways can lead to reduced inflammation and apoptosis, which could potentially contribute to neuroprotective effects .
Result of Action
The result of the compound’s action could potentially be neuroprotective and anti-inflammatory effects . This is inferred from the observed effects of similar compounds, which showed promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-phenacylsulfanyl-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-3-22-15(20)13-10(2)17-16(21)18-14(13)23-9-12(19)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTPSCMSVHGBKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methyl-2-oxo-4-((2-oxo-2-phenylethyl)thio)-1,2-dihydropyrimidine-5-carboxylate |
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